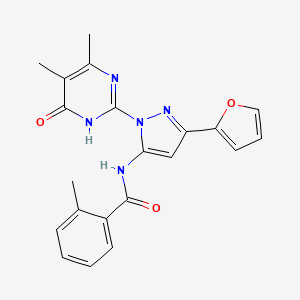![molecular formula C17H13N5O B2920055 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide CAS No. 2094506-81-5](/img/structure/B2920055.png)
2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide, also known as PHCCC, is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders. This compound belongs to the class of positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), which is a promising target for the development of novel treatments for neurodegenerative diseases.
作用机制
2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This leads to an increase in the activity of mGluR4, which in turn regulates the release of other neurotransmitters, such as dopamine and GABA, that are involved in the regulation of motor function, cognition, and mood.
Biochemical and Physiological Effects:
2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the release of dopamine and GABA in the brain, which is associated with improvements in motor function and cognition. The compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of mGluR4.
实验室实验的优点和局限性
One of the main advantages of 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide as a research tool is its specificity for mGluR4, which allows for the selective modulation of this receptor without affecting other glutamate receptors. However, the compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective mGluR4 modulators that can be used for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide on brain function and behavior, as well as its potential interactions with other drugs. Finally, the use of 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide as a tool for the study of mGluR4 function in various animal models of neurological disorders is an area of ongoing research.
合成方法
The synthesis of 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-cyanopyridine with 2-phenyl-1H-imidazole in the presence of a base to form the intermediate compound 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide. This intermediate is then further reacted with a reducing agent to obtain the final product, 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide.
科学研究应用
2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. The compound has been shown to have a positive effect on the function of mGluR4, which is involved in the regulation of neurotransmitter release and synaptic plasticity.
属性
IUPAC Name |
2-cyano-N-[(1-phenylimidazol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-11-14-10-13(6-7-19-14)17(23)21-12-16-20-8-9-22(16)15-4-2-1-3-5-15/h1-10H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQDTGDPCEMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CNC(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)
![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)
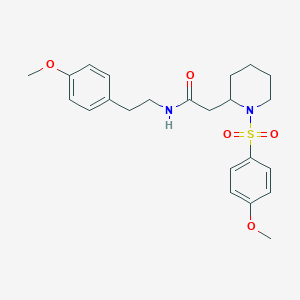
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2919979.png)

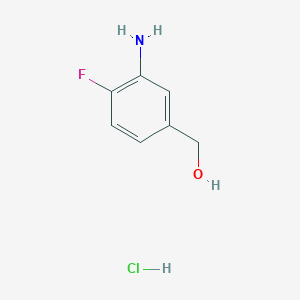
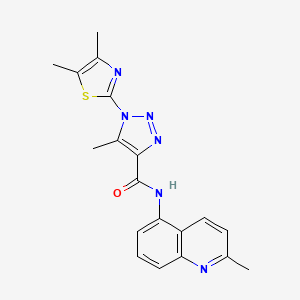
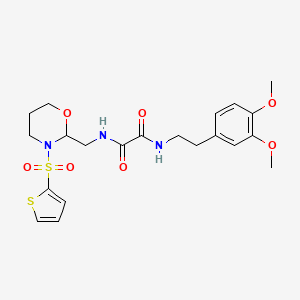

![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)
